![molecular formula C11H10N2O3 B3390119 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953897-53-5](/img/structure/B3390119.png)
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CMP) is an important organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. CMP is a cyclic organic compound that belongs to the family of oxazolopyridines. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides and dyes. Additionally, CMP has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been used as a building block in the synthesis of various compounds, including pharmaceuticals, pesticides and dyes. Additionally, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been studied for its potential applications in biochemistry and physiology. 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been shown to have antimicrobial activity, and it has been used to study the structure and function of proteins. 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has also been used to study the structure and function of enzymes and to investigate the mechanisms of action of drugs.
Mechanism of Action
- Indole Derivatives : The indole nucleus, found in various synthetic drug molecules, binds with high affinity to multiple receptors. These receptors play crucial roles in biological processes .
- Oxazole Derivatives : Substitution patterns in oxazole derivatives significantly influence their biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
- Indole Derivatives : Specific indole derivatives interact with various targets. For example, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibit antiviral activity by inhibiting influenza A virus .
- Oxazole Derivatives : The mode of action varies based on the specific oxazole derivative. Some inhibit enzymes or receptors, while others affect cellular processes .
- Indole Derivatives : These compounds can impact various pathways, such as antiviral, anti-inflammatory, and antioxidant pathways .
- Oxazole Derivatives : Depending on the substitution pattern, oxazole derivatives affect pathways related to antimicrobial, anticancer, and anti-inflammatory activities .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Advantages and Limitations for Lab Experiments
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is that it is relatively easy to synthesize in the laboratory. Additionally, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a relatively stable compound, which makes it suitable for a variety of laboratory experiments. Furthermore, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides and dyes. However, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is also a relatively expensive compound, which can limit its use in some laboratory experiments. Additionally, 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid may be toxic in high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. One potential direction is to further investigate its potential applications in biochemistry and physiology. Additionally, further research could be done to explore the potential uses of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in the synthesis of pharmaceuticals, pesticides and dyes. Furthermore, further research could be done to investigate the potential toxicity of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and to develop methods for safely handling and storing 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in the laboratory. Finally, further research could be done to explore the potential applications of 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in other fields, such as agriculture and medicine.
properties
IUPAC Name |
3-cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-4-7(11(14)15)8-9(6-2-3-6)13-16-10(8)12-5/h4,6H,2-3H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDIHGDDPXCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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